4,4,6-Trimethyl-2-pentyl-1,3-dioxane
Description
4,4,6-Trimethyl-2-pentyl-1,3-dioxane (CAS: 67801-41-8; EINECS: 264-862-1) is a substituted 1,3-dioxane derivative characterized by three methyl groups at positions 4, 4, and 6, and a pentyl group at position 2. Its molecular formula is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol. The compound is part of the dioxane family, known for their six-membered ring structure containing two oxygen atoms.
Properties
CAS No. |
63449-89-8 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-11-13-10(2)9-12(3,4)14-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
PDQBOBGVXLUMTJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
Canonical SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
Other CAS No. |
63449-89-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be achieved through the following steps :
Starting Material: The process begins with 4,4,6-Trimethyl-2-pentanol.
Catalyst: A phthalocyanine copper catalyst is used.
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to facilitate the cyclization reaction.
Product Isolation: The product is then separated and purified to obtain high-purity this compound.
Chemical Reactions Analysis
4,4,6-Trimethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4,4,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclization reactions and catalyst efficiency.
Biology: Research on its potential biological activity and interactions with biological molecules is ongoing.
Medicine: Investigations into its potential therapeutic properties and applications in drug delivery systems.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-pentyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with olfactory receptors, leading to its use in fragrances . Additionally, its chemical reactivity enables it to participate in various organic reactions, making it valuable in synthetic chemistry .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4,4,6-trimethyl-2-pentyl-1,3-dioxane and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₄O₂ | 200.32 | 4,4,6-(CH₃); 2-(C₅H₁₁) | 67801-41-8 | Long alkyl chain (pentyl) |
| 4,4,6-Trimethyl-2-phenyl-1,3-dioxane | C₁₃H₁₈O₂ | 206.28 | 4,4,6-(CH₃); 2-(C₆H₅) | 2568-06-1 | Aromatic substituent (phenyl) |
| 2-Benzyl-4,4,6-trimethyl-1,3-dioxane | C₁₄H₂₀O₂ | 220.31 | 4,4,6-(CH₃); 2-(C₆H₅CH₂) | 67633-94-7 | Bulky benzyl group |
| 4,4,6-Trimethyl-1,3-dioxane (base) | C₇H₁₄O₂ | 130.18 | 4,4,6-(CH₃) | 1123-07-5 | No additional substituents |
Key Observations :
- Substituent Effects : The pentyl group in the target compound enhances hydrophobicity compared to phenyl or benzyl derivatives, which may influence solubility and volatility .
- Molecular Weight : The benzyl-substituted derivative (C₁₄H₂₀O₂) has the highest molecular weight due to the aromatic benzyl group .
- Stereoisomerism : Compounds like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (CAS: 496-16-2) exhibit complex stereochemistry, with multiple stereocenters influencing reactivity and biological activity .
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